molecular formula C15H14O B7806588 1-(3-Phenylphenyl)propan-1-one

1-(3-Phenylphenyl)propan-1-one

Cat. No.: B7806588
M. Wt: 210.27 g/mol
InChI Key: UWSZEAAIPZTRHC-UHFFFAOYSA-N
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Description

1-(3-Phenylphenyl)propan-1-one is a propanone derivative featuring a biphenyl substituent at the 3-position of the ketone-bearing phenyl ring. This structure confers unique steric and electronic properties due to the extended aromatic system, distinguishing it from simpler arylpropanones. For instance, biphenyl moieties are known to enhance lipophilicity and binding affinity in drug design, which may influence bioavailability and target interaction .

Properties

IUPAC Name

1-(3-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-2-15(16)14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSZEAAIPZTRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

  • Halogenated Derivatives : Compounds like 1-(3-chlorophenyl)propan-1-one and 1-(4-bromophenyl)propan-1-one exhibit electron-withdrawing substituents that enhance reactivity in coupling reactions. For example, 1-(3-chlorophenyl)propan-1-one achieves 65% yield in C–O coupling with N-hydroxyphthalimide (NHPI), compared to 63% for its brominated analog . In contrast, the biphenyl group in 1-(3-Phenylphenyl)propan-1-one introduces steric bulk and electron delocalization, which may reduce reactivity in such reactions but improve stability in hydrophobic environments.
  • Heterocyclic Derivatives: Piperidin-1-yl and azepan-1-yl substituents (e.g., 1-(piperidin-1-yl)propan-1-one) demonstrate enhanced pharmacological activity. For instance, piperidin-1-yl-linked propanones show >90% inhibition of ALDH1A1 and ALDH2 enzymes, highlighting the role of nitrogen-containing heterocycles in modulating biological activity .

Data Tables

Table 1: Reaction Yields of Propan-1-one Derivatives in Coupling Reactions

Compound Reaction Partner Yield (%) Reference
1-(3-Chlorophenyl)propan-1-one NHPI 65
1-(4-Bromophenyl)propan-1-one NHPI 58
1-(3-Fluorophenyl)propan-1-one HOBt 41
1-(5-Bromothiophen-2-yl)propan-1-one NHPI 50

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